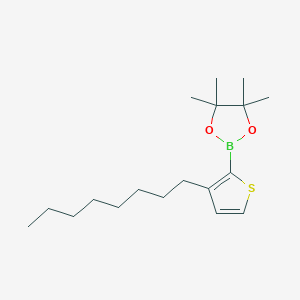![molecular formula C8H14N4 B1429634 2-乙基-5H,6H,7H,8H-[1,2,4]三唑并[1,5-a]吡啶-8-胺 CAS No. 1368380-60-2](/img/structure/B1429634.png)
2-乙基-5H,6H,7H,8H-[1,2,4]三唑并[1,5-a]吡啶-8-胺
描述
“2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine” is a novel heterocyclic compound. It is related to the class of compounds known as triazolopyridines, which are characterized by a pyridine ring fused with a 1,2,4-triazole ring .
Molecular Structure Analysis
The InChI code for “2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine” is1S/C8H14N4/c1-2-7-10-8-4-3-6(9)5-12(8)11-7/h6H,2-5,9H2,1H3 . This indicates that the compound has a molecular weight of 166.23 g/mol . Physical And Chemical Properties Analysis
“2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine” is an oil at room temperature . It has a molecular weight of 166.23 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学研究应用
杂环化学和生物活性
三唑,包括 1,2,4-三唑等变体,因其在药学、有机合成和材料科学中的广泛应用而被广泛研究。由于其杂环性质,这些化合物表现出广泛的生物活性,这使其在药物发现和开发过程中至关重要。例如,三唑衍生物以其抗菌、抗病毒和抗癌特性而闻名 (Jie Li 和 Junwei Zhang,2021 年; M. V. Ohloblina,2022 年)。这些活性归因于三唑环模拟肽键的能力,增强了与生物靶标的结合相互作用。
有机化学中的合成和应用
三唑化合物对各种亲核试剂和亲电试剂的反应性为复杂的有机合成开辟了道路,从而产生了新型材料和药物。三唑用作构建化合物骨架,该化合物在治疗中枢神经系统疾病方面具有潜在应用,表明其在神经药理学中的重要性 (S. Saganuwan,2017 年)。它们的结构多功能性允许开发具有增强性能(如增加稳定性和生物利用度)的各种衍生物。
材料科学和催化
在材料科学中,三唑因其在创造具有特定光学、电子和结构特性的新材料方面的潜力而受到研究。它们的应用扩展到催化,在催化中它们可以充当金属配合物中的配体,影响合成转化中的催化活性和选择性。这种多功能性强调了三唑部分在推进可持续和绿色化学实践中的作用 (Mehul P. Parmar、Ruturajsinh M. Vala 和 H. Patel,2023 年)。
安全和危害
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
It’s worth noting that similar compounds interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The interaction with the target leads to changes in the target’s function, which can result in altered cellular processes.
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Based on the potential targets, it can be inferred that the compound may modulate immune response, oxygen sensing, and signal transduction, leading to potential therapeutic effects .
生化分析
Biochemical Properties
2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). These interactions are primarily inhibitory, where 2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine binds to the active sites of these enzymes, preventing their normal function . This inhibition can lead to the suppression of cell proliferation and modulation of immune responses.
Cellular Effects
The effects of 2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine on various cell types are profound. In cancer cells, it has been observed to induce apoptosis and inhibit cell growth by interfering with cell signaling pathways such as the JAK-STAT pathway . Additionally, 2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs and JAKs, inhibiting their activity . This binding is facilitated by hydrogen bonding and hydrophobic interactions. Additionally, 2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine can lead to sustained inhibition of cell proliferation and alterations in cellular metabolism.
Dosage Effects in Animal Models
In animal models, the effects of 2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine vary with dosage. At low doses, it can effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and immunosuppression have been observed. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites can further interact with various biomolecules, affecting metabolic flux and altering metabolite levels. This compound can also influence the activity of metabolic enzymes, leading to changes in cellular energy production and utilization.
Transport and Distribution
Within cells and tissues, 2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine is critical for its activity. It is predominantly found in the cytoplasm and nucleus, where it can interact with its target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its proper function.
属性
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-2-7-10-8-6(9)4-3-5-12(8)11-7/h6H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURCFQNMXAHZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2CCCC(C2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid](/img/structure/B1429560.png)






![[4-(2-Methoxyethyl)phenyl]methanol](/img/structure/B1429571.png)
![1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene](/img/structure/B1429574.png)